tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a benzyloxycarbonyl (Cbz) amino-protecting group, and a methyl ester moiety. This molecule serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural complexity, combining a six-membered piperidine ring with orthogonal protecting groups, enables selective functionalization during multi-step syntheses. Analytical characterization, including $^{13}\text{C NMR}$ and LCMS data, confirms its identity and purity .
Properties
IUPAC Name |
tert-butyl 4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHWRBYCXAMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678333 | |
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195877-39-5 | |
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C27H44N2O6
- Molecular Weight : 492.6 g/mol
Structural Characteristics
The compound features multiple functional groups, including:
- A piperidine ring , which is known for its role in various biological activities.
- A benzyloxycarbonyl group that enhances lipophilicity and may affect the compound's interaction with biological targets.
- A methoxy group that can influence the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C27H44N2O6 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate |
| InChI | InChI=1S/C27H44N2O6/c1-10... |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access.
- Receptor Modulation : It may interact with various receptors, particularly those involved in neurological pathways, given its structural similarity to known neurotransmitter modulators.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the benzyloxycarbonyl group significantly influence the compound's potency and selectivity:
- Substituents on the piperidine ring can enhance binding affinity to target proteins.
- The presence of the methoxy group has been associated with improved bioavailability and stability.
Study on Dopamine Receptor Antagonism
A recent study highlighted the potential of related benzyloxy piperidine compounds as dopamine D4 receptor antagonists. The findings revealed that structural modifications could lead to significant variations in potency, with some derivatives showing IC50 values in the nanomolar range . This suggests that similar modifications might enhance the activity of this compound against specific targets.
Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested against HaCaT cells using MTT assays, revealing half-maximal inhibitory concentrations (IC50) that indicate potential therapeutic indices for further development .
Table 2: Cytotoxicity Data Summary
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HaCaT | 12.5 | >10 |
| Compound B | MCF7 | 8.0 | >15 |
| Compound C | A549 | 5.0 | >20 |
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Piperidine (Target Compound) : A six-membered saturated ring with one nitrogen atom. Offers conformational flexibility and moderate basicity.
- Morpholine () : A six-membered ring with one nitrogen and one oxygen atom. Increased polarity due to the oxygen heteroatom.
- Pyrrolidine () : A five-membered saturated ring with one nitrogen atom. Higher ring strain but enhanced reactivity compared to piperidine.
Functional Groups
All compared compounds share a benzyloxycarbonyl (Cbz) amino-protecting group and ester moieties. However, the tert-butyl carbamate group in the target compound contrasts with the Boc (tert-butoxycarbonyl) and tosyl (Ts) groups in other piperidine derivatives ().
Morpholine Derivative ()
Pyrrolidine Derivative ()
Piperidine Derivatives ()
- 1-Boc: Synthesized via Boc-protection of a hydroxyl group using Boc$_2$O in methanol.
- 1-Ts : Tosyl protection using TsCl in dichloromethane with triethylamine and DMAP.
- Yields: Not explicitly stated, but TLC and NMR confirmed purity .
Physicochemical and Functional Properties
Key Research Findings
Morpholine vs. Piperidine : The morpholine derivative () exhibits higher polarity, making it more suitable for aqueous reaction conditions. Its use in RAS inhibitor synthesis highlights the role of heteroatoms in target binding .
Pyrrolidine Reactivity : The pyrrolidine derivative () achieved near-quantitative yield (98%), likely due to reduced steric hindrance in the five-membered ring .
Protecting Group Impact : Boc and Ts groups in piperidine derivatives () offer orthogonal protection strategies, critical for sequential functionalization .
Commercial Viability : The target compound was discontinued (), possibly due to challenges in scalability or stability compared to morpholine/pyrrolidine analogs.
Preparation Methods
Preparation of Boc-Protected Piperidine Intermediate
The synthesis begins with piperidine-4-carboxylic acid , which undergoes Boc protection under standard conditions:
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (TEA) in dichloromethane (DCM).
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Conditions : 0°C to room temperature, 12–24 hours.
-
Yield : 85–92% after flash chromatography (hexane/ethyl acetate gradient).
Key analytical data :
Introduction of the Cbz-Amino-Methoxycarbonylpropyl Side Chain
The side chain is installed via Michael addition using methyl acrylate and a Cbz-protected glycine equivalent:
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Formation of enolate : Boc-piperidine-4-carboxylate is treated with LDA (2.0 eq) in THF at −78°C.
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Michael addition : Methyl 2-(Cbz-amino)acrylate (1.2 eq) is added dropwise, followed by warming to 0°C over 2 hours.
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Quenching and isolation : Reaction quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography.
Optimization notes :
-
Stereoselectivity : Use of (−)-sparteine as a chiral ligand achieves >90% enantiomeric excess (ee) for the (S)-configured product.
Synthetic Route 2: Fragment Coupling via Mixed Carbonate Activation
Synthesis of Cbz-Protected Amino Acid Fragment
A modified Curtius rearrangement generates the Cbz-amino ester:
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Starting material : L-Aspartic acid β-methyl ester.
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Protection : Benzyl chloroformate (Cbz-Cl, 1.1 eq) in aqueous NaHCO₃/THF (0°C, 2 hours).
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Isolation : Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.
Key intermediate :
Coupling to Boc-Piperidine
A DCC/HOBt-mediated coupling links the fragments:
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq) in DCM.
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Conditions : 0°C for 1 hour, then room temperature overnight.
-
Workup : Filtered to remove DCU, washed with 10% citric acid and NaHCO₃, dried, and concentrated.
Yield : 80–84% after chromatography.
Critical Analysis of Methodologies
| Parameter | Route 1 (Alkylation) | Route 2 (Coupling) |
|---|---|---|
| Total Yield | 52–58% | 64–70% |
| Stereocontrol | Requires chiral ligands | Inherent from L-Asp |
| Purification Steps | 3 | 2 |
| Scale-Up Feasibility | Moderate | High |
Key findings :
-
Route 2 offers superior yield and scalability due to fewer steps and inherent stereochemical control from L-aspartic acid.
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Route 1’s use of stoichiometric chiral ligands increases cost but allows access to non-natural enantiomers.
Large-Scale Production Considerations
Solvent Optimization
Catalytic Improvements
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Phase-transfer catalysis (tetrabutylammonium bromide) accelerates Cbz protection steps (reaction time: 1 hour vs. 12 hours).
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Microwave-assisted coupling : Reduces DCC-mediated amidation time from 24 hours to 45 minutes at 80°C.
Analytical Validation and Characterization
Spectroscopic Data
Q & A
Q. Advanced Research Focus
- Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in piperidine functionalization .
- Molecular docking simulations assess binding affinities of structural analogs to biological targets, guiding SAR studies .
- Chiral chromatography (e.g., HPLC with chiral stationary phases) resolves enantiomers, supported by computational predictions of chiral center stability .
What methodologies evaluate the compound’s biological activity and structure-activity relationships (SAR)?
Q. Advanced Research Focus
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values .
- Cellular uptake studies : Fluorescent tagging or radiolabeling tracks intracellular distribution .
- SAR analysis : Compare analogs (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) to identify critical functional groups influencing activity .
What safety protocols are recommended for handling this compound?
Q. Advanced Research Focus
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure, as similar piperidine derivatives show moderate acute toxicity .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DCM) .
- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized disposal .
How can researchers scale up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures consistency in large batches .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, temperature) minimizes batch-to-batch variability .
How does this compound compare structurally and functionally to its analogs?
Advanced Research Focus
Key analogs and differences include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
